

# Spectroscopic Profile of 1-Ethyl-1methylcyclopentane: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethyl-1-methylcyclopentane

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This technical guide provides a detailed overview of the available spectroscopic data for the saturated alicyclic hydrocarbon, **1-ethyl-1-methylcyclopentane**. The information compiled herein is intended to support research and development activities by offering a centralized resource for the compound's mass spectrometry and nuclear magnetic resonance characteristics. Due to the limited public availability of experimental Nuclear Magnetic Resonance (NMR) data, a predicted NMR analysis is provided alongside the experimentally obtained Gas Chromatography-Mass Spectrometry (GC-MS) data.

# Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds. For **1-ethyl-1-methylcyclopentane**, the mass spectrum is characterized by a specific fragmentation pattern under electron ionization (EI).

#### **Data Presentation**

The mass spectrum of **1-ethyl-1-methylcyclopentane** is available through the National Institute of Standards and Technology (NIST) database.[1][2] The key mass-to-charge ratios (m/z) and their relative intensities are summarized below.



Mass-to-Charge (m/z)	Relative Intensity	Putative Fragment Assignment
83	Major Peak	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (Loss of an ethyl radical)
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> (Further fragmentation)
41	High	[C₃H₅] <sup>+</sup> (Allyl cation)
112	Low/Absent	[C <sub>8</sub> H <sub>16</sub> ] <sup>+</sup> (Molecular ion)

### **Experimental Protocol**

While the specific experimental parameters used to obtain the data from the NIST database are not fully detailed, a general protocol for the GC-MS analysis of saturated hydrocarbons is provided below. This protocol is based on established methodologies for similar analytes.[3][4] [5]

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is employed.

- Gas Chromatograph (GC) Conditions:
  - Column: A non-polar capillary column, such as a DB-5 or HP-5ms (5%-phenyl)-methylpolysiloxane, is typically used for hydrocarbon analysis. Column dimensions would be in the range of 30-60 meters in length, 0.25 mm internal diameter, and a film thickness of 0.25 μm.
  - Injector: The sample, dissolved in a volatile solvent like hexane or dichloromethane, is injected in split mode to prevent column overloading.[6] The injector temperature is typically set to 250 °C.
  - Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1-2 mL/min.



- Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program would start at a low temperature (e.g., 40 °C) and be held for a few minutes, then ramped up at a rate of 5-10 °C/min to a final temperature of around 280-300 °C.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) is the standard method for generating fragments.
  - Ionization Energy: A standard electron energy of 70 eV is used.
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions.
  - Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-400 amu.
  - Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the date of this document, experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **1-ethyl-1-methylcyclopentane** are not readily available in the public domain. PubChem indicates that a <sup>13</sup>C NMR spectrum was acquired on a Varian HA-100 instrument, though the spectral data itself is not provided.[7] Therefore, the following sections provide a predicted analysis based on established principles of NMR spectroscopy.

#### Predicted <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR spectrum of **1-ethyl-1-methylcyclopentane** would exhibit distinct signals for the ethyl and methyl groups, as well as complex multiplets for the cyclopentane ring protons.



Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 0.85	Triplet (t)	3H	-CH <sub>2</sub> CH <sub>3</sub>
~ 0.95	Singlet (s)	3H	-CH₃
~ 1.25	Quartet (q)	2H	-CH <sub>2</sub> CH <sub>3</sub>
~ 1.4-1.6	Multiplet (m)	8H	Cyclopentane ring protons

### Predicted <sup>13</sup>C NMR Data

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show six distinct signals, corresponding to the eight carbon atoms in the molecule (with two pairs of cyclopentane carbons being chemically equivalent due to symmetry).

Predicted Chemical Shift $(\delta, ppm)$	Carbon Type	Assignment
~ 10	Primary	-CH <sub>2</sub> CH <sub>3</sub>
~ 23	Primary	-CH₃
~ 25	Secondary	Cyclopentane C3/C4
~ 35	Secondary	-CH <sub>2</sub> CH <sub>3</sub>
~ 38	Secondary	Cyclopentane C2/C5
~ 45	Quaternary	C(CH <sub>3</sub> )(CH <sub>2</sub> CH <sub>3</sub> )

## **Experimental Protocol (Hypothetical)**

The following outlines a standard protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of a liquid sample like **1-ethyl-1-methylcyclopentane**.

Sample Preparation:



- Approximately 10-20 mg of 1-ethyl-1-methylcyclopentane is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.
- Instrumentation:
  - A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, would be used.
  - The spectrum is acquired at room temperature.
- ¹H NMR Acquisition:
  - A standard one-pulse sequence is used.
  - A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.
  - The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
  - A larger number of scans is required due to the lower natural abundance of the <sup>13</sup>C isotope.
  - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-ethyl-1-methylcyclopentane**.



# Sample Preparation 1-Ethyl-1-methylcyclopentane Dissolution in appropriate solvent (e.g., Hexane for GC-MS, CDCl3 for NMR) Instrumental Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy Data Processing and Interpretation Mass Spectrum (Fragmentation Pattern) Structural Elucidation

#### Spectroscopic Analysis Workflow for 1-Ethyl-1-methylcyclopentane

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Caption: Logical workflow for the spectroscopic analysis of **1-Ethyl-1-methylcyclopentane**.

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